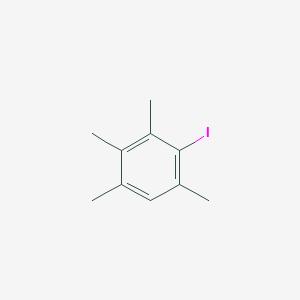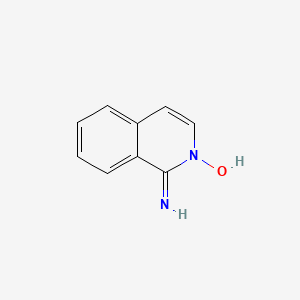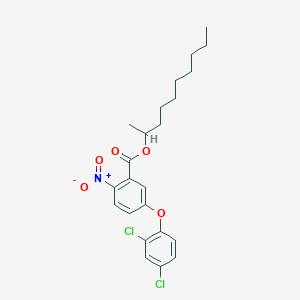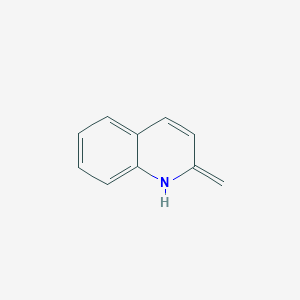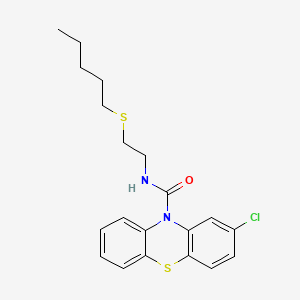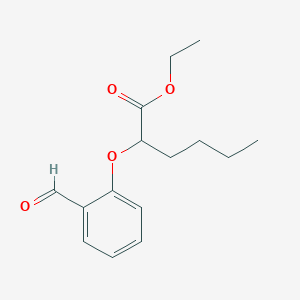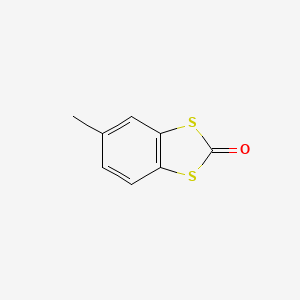![molecular formula C22H40ClNO2 B14631234 1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride CAS No. 55034-82-7](/img/structure/B14631234.png)
1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride is a compound that belongs to the class of pyridinium surfactants. These compounds are known for their surface-active properties, making them useful in various applications, including detergents, emulsifiers, and antimicrobial agents .
Méthodes De Préparation
The synthesis of 1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride typically involves the reaction of pyridine with 1-bromo-2-hydroxy-3-(tetradecyloxy)propane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the carbon attached to the bromine, displacing the bromine atom and forming the pyridinium ion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Applications De Recherche Scientifique
1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its surfactant properties, which can disrupt lipid bilayers.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for developing new disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of 1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride primarily involves its surfactant properties. The compound can insert itself into lipid bilayers, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial action, where it can effectively kill bacteria by compromising their cell membranes .
Comparaison Avec Des Composés Similaires
1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride can be compared with other pyridinium surfactants, such as:
1-[2-Hydroxy-3-(hexadecyloxy)propyl]pyridin-1-ium chloride: Similar structure but with a longer alkyl chain, which may enhance its surfactant properties.
1-[2-Hydroxy-3-(dodecyloxy)propyl]pyridin-1-ium chloride: Shorter alkyl chain, potentially resulting in different solubility and surfactant characteristics.
The uniqueness of this compound lies in its specific alkyl chain length, which balances hydrophobic and hydrophilic properties, making it particularly effective in various applications.
Propriétés
Numéro CAS |
55034-82-7 |
|---|---|
Formule moléculaire |
C22H40ClNO2 |
Poids moléculaire |
386.0 g/mol |
Nom IUPAC |
1-pyridin-1-ium-1-yl-3-tetradecoxypropan-2-ol;chloride |
InChI |
InChI=1S/C22H40NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-25-21-22(24)20-23-17-14-13-15-18-23;/h13-15,17-18,22,24H,2-12,16,19-21H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PHVMATKAEXYFQP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCOCC(C[N+]1=CC=CC=C1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



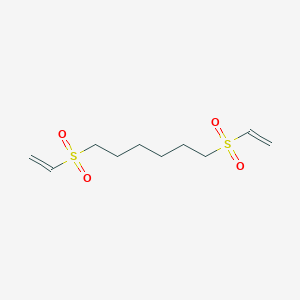
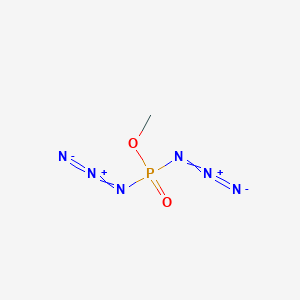

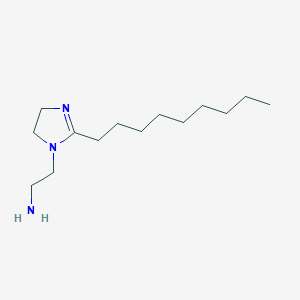
![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
